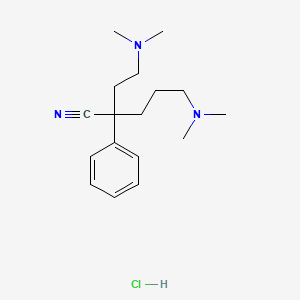![molecular formula C13H19BN2O2 B14012405 7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)methyl]-4-methylpiperazine is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structural features and versatile applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)methyl]-4-methylpiperazine typically involves the reaction of 1,3-dihydro-1-hydroxy-2,1-benzoxaborole with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to ensure cost-effectiveness and scalability. This involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The industrial production methods also focus on minimizing waste and improving the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)methyl]-4-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)methyl]-4-methylpiperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its therapeutic effects. The molecular targets include enzymes involved in metabolic pathways and proteins that play a role in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Crisaborole: Another benzoxaborole compound known for its anti-inflammatory properties.
AN2690: A benzoxaborole derivative used as an antifungal agent.
Tavaborole: A benzoxaborole compound used in the treatment of onychomycosis.
Uniqueness
Its ability to undergo diverse chemical reactions and its therapeutic potential make it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C13H19BN2O2 |
|---|---|
Peso molecular |
246.12 g/mol |
Nombre IUPAC |
1-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C13H19BN2O2/c1-15-5-7-16(8-6-15)9-11-3-2-4-12-10-18-14(17)13(11)12/h2-4,17H,5-10H2,1H3 |
Clave InChI |
YYFUXIQRMRZARK-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC=C2CN3CCN(CC3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine](/img/structure/B14012323.png)


![2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol](/img/structure/B14012346.png)


![ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate](/img/structure/B14012367.png)

![1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012377.png)


![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
![Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B14012397.png)

